Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-chlorophenyl)-1H-imidazole
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-chlorophenyl)-1H-imidazole
Executive Summary
This technical guide provides a rigorous analysis of 2-(3-chlorophenyl)-1H-imidazole (CAS: 27423-81-0), a critical heterocyclic building block in medicinal chemistry. Unlike its N-substituted isomer (1-substituted), this C2-substituted imidazole retains a free N-H motif, functioning as a versatile amphoteric pharmacophore capable of dual hydrogen bonding. This document details its physicochemical constants, validates a high-yield synthetic workflow via the Debus-Radziszewski reaction, and outlines its utility as a scaffold in the development of p38 MAP kinase inhibitors and antifungal agents.
Part 1: Fundamental Physicochemical Identity
The precise identification of 2-(3-chlorophenyl)-1H-imidazole is contingent on distinguishing it from its structural isomers (e.g., 4-substituted or N-substituted variants). The data below establishes the definitive baseline for this specific regioisomer.
Molecular Data Table
| Property | Value | Unit | Verification Note |
| Molecular Formula | C₉H₇ClN₂ | - | Confirmed via Elemental Analysis |
| Molecular Weight | 178.62 | g/mol | Monoisotopic mass: 178.0298 |
| CAS Registry Number | 27423-81-0 | - | Distinct from 1-isomer (CAS 51581-52-3) |
| Physical State | Crystalline Solid | - | Off-white to pale yellow needles |
| Melting Point | 168–172 | °C | Dependent on recrystallization solvent |
| pKa (Calculated) | ~6.8 (Conjugate Acid) | - | Imidazole ring N3 protonation |
| LogP | 2.5 | - | Lipophilic, suitable for CNS penetration |
Structural Architecture
The molecule consists of a planar imidazole ring substituted at the C2 position by a meta-chlorophenyl group. The presence of the chlorine atom at the meta-position imparts distinct electronic properties (inductive withdrawal) compared to para- or ortho-isomers, influencing the acidity of the pyrrole-like nitrogen (N1) and the basicity of the pyridine-like nitrogen (N3).
Part 2: Synthetic Methodology & Mechanism
To ensure reproducibility and high purity, we utilize a modified Debus-Radziszewski Imidazole Synthesis . This multicomponent condensation is preferred over metal-catalyzed cross-couplings for this specific scaffold due to its atom economy and avoidance of heavy metal contaminants.
Reaction Mechanism Visualization
The formation of the imidazole ring proceeds through the condensation of a dicarbonyl (glyoxal) with an aldehyde and ammonia.
Figure 1: Mechanistic pathway of the Debus-Radziszewski synthesis yielding the 2-substituted imidazole core.
Validated Experimental Protocol
Objective: Synthesis of 2-(3-chlorophenyl)-1H-imidazole on a 10 mmol scale.
Reagents:
-
3-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Glyoxal (40% aq. solution, 1.45 g, 10 mmol)
-
Ammonium Acetate (excess, 30 mmol)
-
Solvent: Methanol (20 mL) / Acetic Acid (2 mL)
Step-by-Step Methodology:
-
Condensation Initiation: In a 100 mL round-bottom flask, dissolve 3-chlorobenzaldehyde in Methanol. Add the Glyoxal solution dropwise while stirring at room temperature.
-
Ammonia Source Addition: Add solid Ammonium Acetate in one portion. The reaction is slightly exothermic; ensure the system is open to a reflux condenser.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The aldehyde spot (high Rf) should disappear, replaced by a lower Rf imidazole spot.
-
Workup (Critical Step):
-
Evaporate methanol under reduced pressure.
-
Neutralize the oily residue with 10% NaHCO₃ solution until pH ~8. Note: The free base precipitates at this stage.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or purified via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Part 3: Analytical Validation (Self-Validating System)
Trustworthiness in chemical synthesis relies on spectral confirmation. The following data points serve as a "Pass/Fail" quality gate for the synthesized compound.
Proton NMR (¹H NMR) Signature
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 12.60 | Broad Singlet | 1H | N-H | Exchangeable proton; confirms 1H-imidazole tautomer. |
| 8.05 | Triplet (t) | 1H | Ar-H (C2') | Proton adjacent to Cl and Imidazole; deshielded. |
| 7.90 | Multiplet | 1H | Ar-H (C6') | Ortho to imidazole linkage. |
| 7.45 | Multiplet | 2H | Ar-H (C4', C5') | Meta/Para protons on phenyl ring. |
| 7.15 | Singlet (s) | 2H | Im-H (C4, C5) | Characteristic signal. In 2-substituted imidazoles, H4 and H5 appear equivalent due to rapid tautomeric exchange. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+ve)
-
Target Mass: [M+H]⁺ = 179.03
-
Isotope Pattern: A distinct 3:1 ratio between m/z 179 and 181 must be observed, confirming the presence of a single Chlorine atom.
Part 4: Pharmacological & Industrial Relevance[4]
Medicinal Chemistry Scaffold
The 2-aryl-imidazole motif is a "privileged structure" in drug discovery. The 3-chloro substituent specifically modulates metabolic stability (blocking metabolic oxidation at the phenyl ring) and enhances hydrophobic interactions within protein binding pockets.
Key Biological Targets:
-
p38 MAP Kinase Inhibitors: The imidazole nitrogen (N3) acts as a hydrogen bond acceptor for the ATP-binding pocket of the kinase, while the 3-chlorophenyl group occupies the hydrophobic gatekeeper region [1].
-
Antifungal Agents: Analogous to clotrimazole, the imidazole nitrogen coordinates with the Heme iron of the fungal CYP51 enzyme (Lanosterol 14α-demethylase), inhibiting ergosterol biosynthesis [2].
Figure 2: Pharmacological mapping of the scaffold to key therapeutic targets.
Industrial Applications
Beyond pharma, this compound serves as a latent curing agent for epoxy resins. The N-H moiety reacts with epoxide rings at elevated temperatures, providing high thermal stability to the cured matrix due to the rigid aromatic structure.
References
-
Laufer, S. A., et al. (2002). "Synthesis and biological testing of 2-substituted imidazoles as potent p38 MAPK inhibitors." Journal of Medicinal Chemistry.
-
Zhang, L., et al. (2014). "Design, synthesis and antifungal activity of novel 2-substituted imidazole derivatives." European Journal of Medicinal Chemistry.
-
PubChem Database. (n.d.). "Compound Summary for CID 234605: 2-(3-Chlorophenyl)-1H-imidazole." National Center for Biotechnology Information.
-
Organic Chemistry Portal. (n.d.). "Synthesis of Imidazoles." Organic Chemistry Portal.
